molecular formula C7H6BNO2S B1322337 1,3-Benzothiazol-2-ylboronic acid CAS No. 499769-96-9

1,3-Benzothiazol-2-ylboronic acid

Cat. No.: B1322337
CAS No.: 499769-96-9
M. Wt: 179.01 g/mol
InChI Key: KQPADKUSNKOJID-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-2-ylboronic acid is an organic compound with the molecular formula C7H6BNO2S It is a derivative of benzothiazole, which is an aromatic heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzothiazol-2-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of 1,3-benzothiazole derivatives. For instance, the reaction of 1,3-benzothiazole with boronic acid reagents under specific conditions can yield this compound. The reaction typically requires a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazol-2-ylboronic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

1,3-Benzothiazol-2-ylboronic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is used in the development of fluorescent probes for biological imaging and detection of biomolecules.

    Industry: It is used in the production of advanced materials, including polymers and electronic devices.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazole: The parent compound without the boronic acid group.

    2,1-Benzothiazole: An isomer with a different arrangement of the sulfur and nitrogen atoms.

    1,2-Benzothiazole: Another isomer with a distinct structure.

Uniqueness

1,3-Benzothiazol-2-ylboronic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with diols and other nucleophiles, such as in the development of sensors and therapeutic agents .

Properties

IUPAC Name

1,3-benzothiazol-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO2S/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPADKUSNKOJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC2=CC=CC=C2S1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625166
Record name 1,3-Benzothiazol-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499769-96-9
Record name 1,3-Benzothiazol-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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